molecular formula C5H6N2O2S B1268567 2-Amino-4-methylthiazole-5-carboxylic acid CAS No. 67899-00-7

2-Amino-4-methylthiazole-5-carboxylic acid

Cat. No. B1268567
CAS RN: 67899-00-7
M. Wt: 158.18 g/mol
InChI Key: QCVFVGONDMKXEE-UHFFFAOYSA-N
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Patent
US08258160B2

Procedure details

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (2.19 g, 11.8 mmol) in a 1:1 mixture of tetrahydrofuran (20 mL) and water (10 mL) was added sodium hydroxide (1.80 g, 45.0 mmol). The reaction mixture was refluxed for 18 hours and allowed to cool down to ambient temperature. The organic solvent was removed in vacuo. The aqueous solution was acidified with 10% aqueous hydrochloric acid solution. The colorless solid was collected and dried to afford 2-amino-4-methylthiazole-5-carboxylic acid (1.40 g, 75%): 1H NMR (300 MHz, DMSO-d6) δ 11.95 (s, 1H), 7.26 (s, 2H), 2.01 (s, 3H); MS (ES+) m/z 159.3 (M+1).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:8]([O:10]CC)=[O:9])=[C:5]([CH3:7])[N:6]=1.O1CCCC1.[OH-].[Na+]>O>[NH2:1][C:2]1[S:3][C:4]([C:8]([OH:10])=[O:9])=[C:5]([CH3:7])[N:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The colorless solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.